ASP-9521

Description

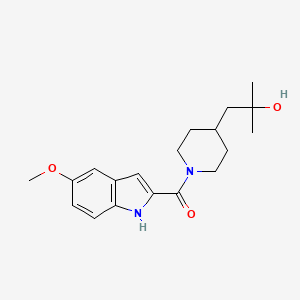

Structure

3D Structure

Properties

IUPAC Name |

[4-(2-hydroxy-2-methylpropyl)piperidin-1-yl]-(5-methoxy-1H-indol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O3/c1-19(2,23)12-13-6-8-21(9-7-13)18(22)17-11-14-10-15(24-3)4-5-16(14)20-17/h4-5,10-11,13,20,23H,6-9,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXSCPDKUZWPWFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1CCN(CC1)C(=O)C2=CC3=C(N2)C=CC(=C3)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1126084-37-4 | |

| Record name | ASP-9521 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1126084374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ASP-9521 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AA79G37CPR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

ASP-9521: A Technical Guide to its Mechanism of Action in Prostate Cancer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ASP-9521 is a potent and selective, orally bioavailable small molecule inhibitor of 17β-hydroxysteroid dehydrogenase type 5 (17βHSD5), also known as aldo-keto reductase 1C3 (AKR1C3).[1][2] In the context of prostate cancer, particularly castration-resistant prostate cancer (CRPC), AKR1C3 plays a pivotal role in the intratumoral synthesis of androgens, which drive tumor growth and survival. This compound acts by blocking the conversion of adrenal androgens, such as dehydroepiandrosterone (DHEA) and androstenedione, into potent androgens like testosterone and 5-androstenediol.[1][2] This targeted inhibition of androgen biosynthesis forms the basis of its therapeutic rationale in prostate cancer. Preclinical studies have demonstrated the ability of this compound to inhibit AKR1C3 activity, reduce testosterone levels, and suppress the proliferation of prostate cancer cells. However, a Phase I/II clinical trial in patients with metastatic CRPC was terminated due to a lack of observable clinical activity, despite an acceptable safety and tolerability profile. This guide provides a comprehensive technical overview of the mechanism of action, preclinical data, and experimental protocols related to this compound in prostate cancer.

Core Mechanism of Action

Prostate cancer is an androgen-driven disease, and androgen deprivation therapy (ADT) is the cornerstone of treatment for advanced disease. However, many tumors eventually progress to a castration-resistant state (CRPC), where they can continue to grow despite low levels of circulating testosterone. One of the key mechanisms of resistance is the intratumoral, or "intracrine," synthesis of androgens from adrenal precursors.

The enzyme aldo-keto reductase 1C3 (AKR1C3) is a critical component of this intracrine androgen synthesis pathway.[2] It catalyzes the reduction of androstenedione to testosterone, a potent androgen receptor (AR) agonist. AKR1C3 is often overexpressed in CRPC, contributing to the sustained AR signaling that fuels tumor progression.[2]

This compound is a selective inhibitor of AKR1C3.[1] By binding to and inhibiting the enzymatic activity of AKR1C3, this compound directly blocks the production of testosterone within the prostate tumor microenvironment.[1][2] This disruption of local androgen synthesis is intended to reduce AR activation, thereby inhibiting the transcription of AR target genes involved in cell proliferation and survival, such as prostate-specific antigen (PSA).

Signaling Pathway

The following diagram illustrates the central role of AKR1C3 in the androgen synthesis pathway and the mechanism of action of this compound.

Caption: Intracrine androgen synthesis pathway and the inhibitory action of this compound.

Quantitative Data

The preclinical efficacy of this compound has been characterized by various quantitative measures, which are summarized in the tables below.

Table 1: In Vitro Efficacy of this compound

| Parameter | Species | Value | Reference |

| IC50 (AKR1C3 Inhibition) | Human | 11 nmol/L | [2] |

| IC50 (AKR1C3 Inhibition) | Cynomolgus Monkey | 49 nmol/L | [2] |

| Selectivity (AKR1C3 vs. AKR1C2) | Human | >100-fold | [2] |

Table 2: In Vivo Pharmacokinetics of this compound

| Species | Dose (Oral) | Bioavailability | Reference |

| Rat | 1 mg/kg | 35% | [2] |

| Dog | 1 mg/kg | 78% | [2] |

| Monkey | 1 mg/kg | 58% | [2] |

Table 3: Clinical Pharmacokinetics of this compound in mCRPC Patients

| Parameter | Value | Reference |

| Half-life (t1/2) | 16 - 35 hours | |

| Absorption | Rapid | |

| Exposure | Dose-proportional |

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are provided below.

AKR1C3 Enzyme Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of recombinant AKR1C3.

-

Reagents:

-

Recombinant human AKR1C3 protein

-

Androstenedione (substrate)

-

NADPH (cofactor)

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

This compound dissolved in DMSO

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, NADPH (e.g., 100 µM), and recombinant AKR1C3 protein.

-

Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mixture and pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the substrate, androstenedione (e.g., 5 µM).

-

Monitor the decrease in NADPH absorbance at 340 nm over time using a spectrophotometer. The rate of NADPH consumption is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Cell-Based Assays in LNCaP-AKR1C3 Cells

LNCaP cells stably overexpressing human AKR1C3 are used to assess the effect of this compound on androgen-dependent processes in a cellular context.

-

Cell Culture:

-

Culture LNCaP-AKR1C3 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and a selection antibiotic.

-

For experiments, switch to a medium containing charcoal-stripped FBS to remove exogenous androgens.

-

-

Cell Proliferation Assay (e.g., CellTiter-Glo®):

-

Seed LNCaP-AKR1C3 cells in 96-well plates at a density of approximately 1 x 10^4 cells per well.

-

After 24 hours, treat the cells with varying concentrations of this compound (e.g., 0.3-100 nmol/L) in the presence of androstenedione (e.g., 10 nM).

-

Incubate the cells for 6 days.

-

Measure cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's protocol. This assay quantifies ATP, an indicator of metabolically active cells.

-

Record luminescence using a plate reader.

-

-

PSA Expression Assay:

-

Follow the same seeding and treatment protocol as the cell proliferation assay.

-

After a 6-day incubation, collect the cell culture supernatant.

-

Quantify the concentration of PSA in the supernatant using a commercially available PSA ELISA kit, following the manufacturer's instructions.

-

In Vivo Xenograft Studies

The CWR22R xenograft model, derived from a human prostate cancer, is used to evaluate the in vivo efficacy of this compound.

-

Animal Model:

-

Use male immunodeficient mice (e.g., nude or SCID).

-

Implant CWR22R tumor fragments subcutaneously.

-

Allow tumors to reach a palpable size before initiating treatment.

-

-

Drug Administration and Monitoring:

-

Randomize mice into treatment and control groups.

-

Administer this compound orally (e.g., at a dose of 3 mg/kg) or vehicle control daily.

-

Monitor tumor volume using caliper measurements at regular intervals.

-

Monitor animal body weight and overall health throughout the study.

-

-

Pharmacodynamic and Pharmacokinetic Analysis:

-

At the end of the study, collect tumor tissue and plasma samples.

-

Measure intratumoral testosterone levels using techniques such as liquid chromatography-mass spectrometry (LC-MS).

-

Determine the concentration of this compound in plasma and tumor tissue to assess its pharmacokinetic properties.

-

Experimental and Developmental Workflow

The following diagrams illustrate a typical experimental workflow for evaluating a compound like this compound and its overall development path.

References

An In-Depth Technical Guide to ASP-9521 and Aldo-Keto Reductase 1C3 (AKR1C3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ASP-9521, a selective inhibitor of aldo-keto reductase 1C3 (AKR1C3), an enzyme implicated in the progression of castration-resistant prostate cancer (CRPC) and other hormone-dependent diseases. This document details the preclinical pharmacology of this compound, including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile. Furthermore, it delves into the multifaceted role of AKR1C3 in cellular signaling and disease pathogenesis. Detailed experimental protocols for key assays and visualizations of pertinent biological pathways and experimental workflows are provided to facilitate further research and development in this area.

Introduction to Aldo-Keto Reductase 1C3 (AKR1C3)

Aldo-keto reductase family 1 member C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5), is a member of the aldo-keto reductase superfamily of NAD(P)H-dependent oxidoreductases.[1][2] It plays a crucial role in the metabolism of steroids and prostaglandins.[1][2]

Key Functions of AKR1C3:

-

Androgen Biosynthesis: AKR1C3 is a key enzyme in the intracrine biosynthesis of androgens. It catalyzes the conversion of androstenedione (AD) to testosterone, a potent androgen receptor (AR) agonist.[3] This function is particularly important in the context of CRPC, where tumors continue to proliferate despite low circulating levels of testicular androgens.

-

Prostaglandin Metabolism: AKR1C3 is involved in the metabolism of prostaglandins, converting prostaglandin D2 (PGD2) to 9α,11β-prostaglandin F2 (PGF2α).[1]

-

Estrogen Metabolism: The enzyme also participates in estrogen metabolism.[4]

The overexpression of AKR1C3 has been observed in various cancers, including prostate cancer, and is associated with tumor progression and resistance to therapy.[1] This makes AKR1C3 a compelling therapeutic target for the development of novel anti-cancer agents.

This compound: A Selective AKR1C3 Inhibitor

This compound is a potent and selective, orally bioavailable small molecule inhibitor of AKR1C3.[3][5] It was developed to target the intratumoral production of androgens in CRPC.[3]

Mechanism of Action

This compound selectively binds to and inhibits the enzymatic activity of AKR1C3.[6] By blocking AKR1C3, this compound prevents the conversion of androstenedione to testosterone within prostate cancer cells.[3][6] This reduction in intratumoral androgen levels is intended to decrease the activation of the androgen receptor, thereby inhibiting tumor growth and proliferation.[6]

dot

References

- 1. Elevated AKR1C3 expression promotes prostate cancer cell survival and prostate cell-mediated endothelial cell tube formation: implications for prostate cancer progressioan - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.jp]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]

- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

The Role of ASP-9521 in the Androgen Synthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ASP-9521 is a potent and selective, orally bioavailable small molecule inhibitor of 17β-hydroxysteroid dehydrogenase type 5 (17βHSD5), also known as aldo-keto reductase 1C3 (AKR1C3).[1][2][3] This enzyme plays a pivotal role in the intratumoral synthesis of androgens, which are critical drivers for the progression of castration-resistant prostate cancer (CRPC). By targeting AKR1C3, this compound effectively blocks the conversion of adrenal androgens, such as dehydroepiandrosterone (DHEA) and androstenedione (AD), into potent androgens like testosterone and 5-androstenediol.[1] Preclinical studies have demonstrated the ability of this compound to inhibit androgen production, suppress prostate-specific antigen (PSA) levels, and inhibit the proliferation of prostate cancer cells. Despite promising preclinical activity, a Phase I/II clinical trial in patients with metastatic CRPC showed an acceptable safety profile but no significant clinical activity, leading to the termination of the study.[4][5] This guide provides an in-depth overview of the mechanism of action of this compound, its role in the androgen synthesis pathway, and a summary of its preclinical and clinical evaluation.

Introduction: The Androgen Synthesis Pathway and the Role of AKR1C3 in CRPC

In advanced prostate cancer, particularly in the castration-resistant state, tumor cells can maintain androgen receptor (AR) signaling through various mechanisms, including the intratumoral de novo synthesis of androgens from cholesterol or adrenal precursors.[4][6] The enzyme aldo-keto reductase 1C3 (AKR1C3) is a key player in this process, catalyzing the reduction of androstenedione to testosterone.[4][7] Elevated expression of AKR1C3 has been observed in CRPC and is associated with increased malignancy, making it a rational therapeutic target.[1]

The classical androgen synthesis pathway leading to the production of dihydrotestosterone (DHT), the most potent AR ligand, involves a series of enzymatic conversions. A critical step in this pathway is the conversion of androstenedione to testosterone, which is mediated by AKR1C3.

Mechanism of Action of this compound

This compound is a selective inhibitor of AKR1C3.[1][3] It binds to the enzyme and blocks its catalytic activity, thereby preventing the conversion of androstenedione to testosterone.[1] This leads to a reduction in the intratumoral levels of potent androgens, which in turn attenuates androgen receptor signaling and inhibits the growth of androgen-dependent prostate cancer cells.

Preclinical In Vitro and In Vivo Activity

This compound has demonstrated potent and selective inhibitory activity against AKR1C3 in a variety of preclinical models.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay System | Target | IC50 (nmol/L) | Reference |

| Recombinant Human AKR1C3 | AKR1C3 | 11 | [2][8] |

| Recombinant Cynomolgus Monkey AKR1C3 | AKR1C3 | 49 | [2][8] |

| Human AKR1C3 (NADPH oxidation assay) | AKR1C3 | 120 | [3][9] |

| Human AKR1C2 (NADPH oxidation assay) | AKR1C2 | >20,000 | [3][9] |

| HEK293 cells expressing human AKR1C3 | AD to T conversion | 1.9 | [9] |

| HEK293 cells expressing cynomolgus monkey AKR1C3 | AD to T conversion | 6.2 | [9] |

| CWR22R cells | AD-induced T production | 0.88 | [9] |

In cellular assays, this compound effectively suppressed androstenedione-dependent PSA production and cell proliferation in LNCaP cells engineered to overexpress AKR1C3.[2][7]

In vivo studies using xenograft models of human prostate cancer further confirmed the anti-tumor activity of this compound. A single oral administration of 3 mg/kg of this compound was sufficient to suppress androstenedione-induced intratumoral testosterone production in CWR22R xenografts in castrated nude mice, with the inhibitory effect lasting for 24 hours.[2][7]

Pharmacokinetics

Pharmacokinetic studies in rats, dogs, and cynomolgus monkeys demonstrated that this compound is orally bioavailable.[7] Interestingly, while the plasma concentration of this compound decreased rapidly, its concentration within the tumor tissue remained high, suggesting preferential accumulation at the site of action.[3][7]

Table 2: Oral Bioavailability of this compound (1 mg/kg)

| Species | Bioavailability (%) | Reference |

| Rat | 35 | [7][9] |

| Dog | 78 | [7][9] |

| Monkey | 58 | [7][9] |

Experimental Protocols

In Vitro Enzyme Inhibition Assay

The inhibitory effect of this compound on AKR1C3-mediated conversion of androstenedione to testosterone can be evaluated using recombinant enzymes. The assay typically involves incubating the recombinant human or cynomolgus monkey AKR1C3 with androstenedione and NADPH in the presence of varying concentrations of this compound. The reaction is monitored by measuring the decrease in NADPH concentration or by quantifying the production of testosterone using methods like LC-MS/MS. The IC50 value, representing the concentration of this compound required to inhibit 50% of the enzyme activity, is then calculated.

Cell-Based Assays

LNCaP prostate cancer cells stably overexpressing human AKR1C3 (LNCaP-AKR1C3) are commonly used to assess the cellular activity of AKR1C3 inhibitors.

-

PSA Production Assay: LNCaP-AKR1C3 cells are seeded in a 96-well plate and treated with androstenedione in the presence or absence of this compound. After a defined incubation period (e.g., 6 days), the concentration of prostate-specific antigen (PSA) in the cell culture medium is measured using an appropriate immunoassay.[8]

-

Cell Proliferation Assay: LNCaP-AKR1C3 cells are cultured with androstenedione and different concentrations of this compound. Cell viability or proliferation is assessed after a specific duration (e.g., 6 days) using a standard method such as the CellTiter-Glo® luminescent cell viability assay.[8]

In Vivo Xenograft Studies

The in vivo efficacy of this compound can be evaluated in castrated male immunodeficient mice bearing xenografts of human prostate cancer cell lines, such as CWR22R, which endogenously express AKR1C3.

-

Tumor Growth Inhibition: Once tumors reach a certain size, mice are treated orally with this compound or a vehicle control. Tumor volume is measured regularly to assess the effect of the compound on tumor growth.

-

Pharmacodynamic Studies: To assess the target engagement in vivo, mice with established tumors are administered a single oral dose of this compound. At various time points after dosing, tumor and plasma samples are collected to measure the concentrations of this compound and androgens (e.g., testosterone) using LC-MS/MS.[8]

Clinical Evaluation of this compound

A multi-center, open-label, Phase I/II clinical trial (NCT01352208) was conducted to evaluate the safety, tolerability, and anti-tumor activity of this compound in patients with metastatic castration-resistant prostate cancer.[5] The study employed a 3+3 dose-escalation design. While this compound demonstrated a dose-proportional increase in exposure and was found to have an acceptable safety and tolerability profile, it did not show any significant clinical activity.[5] No biochemical (PSA) or radiological responses were observed, and there were no significant changes in endocrine biomarker levels or circulating tumor cell counts.[5] Consequently, the study was terminated.

Discussion and Future Perspectives

The disconnect between the promising preclinical data and the lack of clinical efficacy of this compound highlights the complexities of targeting the androgen synthesis pathway in CRPC. Several factors could have contributed to the clinical trial outcome. It is possible that inhibiting AKR1C3 alone is insufficient to completely block androgen receptor signaling in a heterogeneous patient population where other resistance mechanisms may be dominant. These could include androgen receptor mutations or splice variants, or the activation of alternative steroidogenesis pathways.

Furthermore, patient selection may have been a critical factor. The trial did not prospectively select for patients whose tumors had high levels of AKR1C3 expression.[6] Future development of AKR1C3 inhibitors may benefit from a biomarker-driven approach to identify patients most likely to respond to this therapeutic strategy.

Recent research has also explored the dual inhibition of AKR1C3 and other enzymes involved in drug metabolism, such as carbonyl reductase 1 (CBR1), which could offer a broader therapeutic window, particularly in the context of combination therapies.[10]

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of AKR1C3 that effectively blocks a key step in the androgen synthesis pathway. While it demonstrated significant anti-tumor activity in preclinical models of prostate cancer, it failed to translate this efficacy into a clinical benefit for patients with metastatic CRPC. The story of this compound serves as a valuable case study in the development of targeted therapies, underscoring the importance of understanding the intricate biology of disease resistance and the need for robust patient selection strategies in clinical trials. Further research into the role of AKR1C3 and other androgen synthesis pathways will be crucial for the development of more effective treatments for advanced prostate cancer.

References

- 1. Facebook [cancer.gov]

- 2. ascopubs.org [ascopubs.org]

- 3. selleckchem.com [selleckchem.com]

- 4. Dysregulated androgen synthesis and anti-androgen resistance in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Safety, tolerability and anti-tumour activity of the androgen biosynthesis inhibitor ASP9521 in patients with metastatic castration-resistant prostate cancer: multi-centre phase I/II study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Androgen biosynthesis in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro and in vivo characterisation of ASP9521: a novel, selective, orally bioavailable inhibitor of 17β-hydroxysteroid dehydrogenase type 5 (17βHSD5; AKR1C3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. In vitro and in vivo characterisation of ASP9521: a novel, selective, orally bioavailable inhibitor of 17[beta]-hydroxysteroid dehydrogenase type 5 (17[beta]HSD5; AKR1C3) - ProQuest [proquest.com]

- 10. In Silico and In Vitro Assessment of Carbonyl Reductase 1 Inhibition Using ASP9521—A Potent Aldo-Keto Reductase 1C3 Inhibitor with the Potential to Support Anticancer Therapy Using Anthracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

ASP-9521: A Technical Guide to a Selective AKR1C3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ASP-9521 is a potent and selective, orally bioavailable small molecule inhibitor of 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5), also known as aldo-keto reductase family 1 member C3 (AKR1C3)[1]. This enzyme plays a critical role in the intratumoral synthesis of androgens, such as testosterone, which can drive the growth of hormone-dependent cancers like castration-resistant prostate cancer (CRPC)[2]. By inhibiting AKR1C3, this compound blocks the conversion of adrenal androgens to potent androgens, thereby offering a targeted therapeutic strategy. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data of this compound. Detailed experimental protocols and signaling pathway diagrams are included to support further research and development efforts.

Chemical Structure and Physicochemical Properties

This compound, with the chemical name (4-(2-hydroxy-2-methylpropyl)piperidin-1-yl)(5-methoxy-1H-indol-2-yl)methanone, is a well-characterized indole derivative[2][3]. Its structure and key properties are summarized below.

| Property | Value | Source |

| IUPAC Name | [4-(2-hydroxy-2-methylpropyl)piperidin-1-yl]-(5-methoxy-1H-indol-2-yl)methanone | [3] |

| CAS Number | 1126084-37-4 | [1][3] |

| Molecular Formula | C₁₉H₂₆N₂O₃ | [3][4] |

| Molecular Weight | 330.4 g/mol | [3] |

| Appearance | Crystalline solid | [5] |

| Solubility | DMF: 10 mg/mLDMSO: 10 mg/mLEthanol: 10 mg/mLDMF:PBS (pH 7.2) (1:1): 0.5 mg/mL | [5] |

| SMILES | CC(C)(O)CC1CCN(C(=O)c2cc3cc(ccc3[nH]2)OC)CC1 | [4] |

| InChI Key | OXSCPDKUZWPWFR-UHFFFAOYSA-N | [4] |

Mechanism of Action and Signaling Pathway

This compound selectively inhibits the AKR1C3 enzyme, which is a key player in the androgen biosynthesis pathway, particularly in the context of CRPC. AKR1C3 catalyzes the conversion of androstenedione (AD) to testosterone (T)[6]. In castrate-resistant tumors, this intratumoral androgen production can reactivate androgen receptor (AR) signaling, leading to tumor progression. By inhibiting AKR1C3, this compound reduces the levels of potent androgens within the tumor microenvironment, thereby suppressing AR-mediated gene expression and subsequent tumor growth[2].

Biological Activity

In Vitro Activity

This compound demonstrates potent and selective inhibition of human AKR1C3. Its inhibitory activity has been characterized in various in vitro assays.

| Parameter | Species/Cell Line | Value | Source |

| IC₅₀ (AKR1C3) | Human (recombinant) | 11 nM | [1][7] |

| IC₅₀ (AKR1C3) | Cynomolgus Monkey (recombinant) | 49 nM | [1][7] |

| IC₅₀ (AKR1C2) | Human (recombinant) | >20,000 nM | [1] |

| Selectivity | AKR1C2 vs. AKR1C3 | >100-fold | [1][7] |

| Effect on PSA Production | LNCaP-AKR1C3 cells | Suppression of AD-dependent PSA production | [1][7] |

| Effect on Cell Proliferation | LNCaP-AKR1C3 cells | Suppression of AD-dependent cell proliferation | [1][7] |

In Vivo Activity

Preclinical in vivo studies have demonstrated the ability of orally administered this compound to inhibit intratumoral androgen production.

| Model | Treatment | Key Findings | Source |

| CWR22R Xenograft (mice) | Single oral dose of this compound (3 mg/kg) | Suppressed androstenedione-induced intratumoral testosterone production. | [1][8] |

| CWR22R Xenograft (mice) | Single oral dose of this compound | Inhibitory effect on testosterone production was maintained for 24 hours. | [1][8] |

| Pharmacokinetics | Mice with HEK293-AKR1C3 tumors | Rapidly eliminated from plasma, while maintaining high intratumoral concentrations. | [7] |

Pharmacokinetic Properties

This compound exhibits good oral bioavailability across multiple species, a critical property for a clinical candidate.

| Species | Oral Bioavailability (1 mg/kg) | Source |

| Rats | 35% | [7][8] |

| Dogs | 78% | [7][8] |

| Monkeys | 58% | [7][8] |

Experimental Protocols

In Vitro AKR1C3 Enzyme Inhibition Assay

This protocol outlines the general steps to determine the IC₅₀ of this compound against recombinant AKR1C3.

Methodology:

-

Reagents: Recombinant human AKR1C3, androstenedione (substrate), NADPH (cofactor), this compound, and appropriate buffers.

-

Assay Procedure:

-

Recombinant human AKR1C3 is incubated with varying concentrations of this compound in a buffer solution.

-

The enzymatic reaction is initiated by the addition of androstenedione and NADPH.

-

The reaction is allowed to proceed for a defined period at 37°C.

-

The reaction is terminated, and the amount of testosterone produced is quantified, typically by LC-MS/MS.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the enzyme activity (IC₅₀) is calculated from the dose-response curve.

Cell-Based Assay for PSA Production and Proliferation

This protocol describes the methodology to assess the effect of this compound on androgen-dependent cellular processes.

Cell Line: LNCaP cells stably expressing human AKR1C3 (LNCaP-AKR1C3) are used as they provide a relevant model for androgen synthesis[1][7].

Methodology:

-

Cell Culture: LNCaP-AKR1C3 cells are cultured in RPMI-1640 medium supplemented with charcoal-stripped fetal bovine serum to remove exogenous androgens[1].

-

Treatment: Cells are treated with androstenedione in the presence of varying concentrations of this compound[1].

-

PSA Measurement: After a 24-hour incubation, the cell culture medium is collected, and the concentration of prostate-specific antigen (PSA) is measured using a commercially available ELISA kit[1].

-

Proliferation Assay: After 6 days of incubation, cell proliferation is assessed using a standard method such as the CellTiter-Glo Luminescent Cell Viability Assay[7].

In Vivo Xenograft Model

This protocol details the evaluation of this compound's efficacy in a preclinical animal model.

Methodology:

-

Animal Model: Castrated male immunodeficient mice are subcutaneously implanted with CWR22R human prostate cancer cells[8].

-

Treatment: Once tumors are established, mice are administered androstenedione to provide the substrate for intratumoral testosterone production. A single oral dose of this compound or vehicle control is then administered[8].

-

Sample Collection: At various time points post-treatment, blood and tumor tissues are collected[7].

-

Analysis: Intratumoral testosterone concentrations and plasma concentrations of this compound are determined using a validated HPLC-MS/MS method[7].

Clinical Development and Future Directions

This compound has been evaluated in a Phase I/II clinical trial in patients with metastatic castration-resistant prostate cancer (NCT01352208)[9][10]. The study demonstrated that this compound had an acceptable safety and tolerability profile with dose-proportional exposure[9]. However, it did not show significant clinical activity in the patient population studied, and the trial was terminated[9].

Despite the lack of clinical efficacy in its initial trial, the potent and selective inhibition of AKR1C3 by this compound suggests that it may hold therapeutic potential in other contexts or in combination with other agents. Recent research has also explored its potential as a dual AKR1C3 and carbonyl reductase 1 (CBR1) inhibitor, which could be relevant for overcoming resistance to anthracycline chemotherapy[11][12]. Further investigation into patient selection biomarkers and combination strategies may unveil the full therapeutic utility of this compound.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of AKR1C3 with favorable oral bioavailability. Its ability to block intratumoral androgen synthesis has been demonstrated in preclinical models. While initial clinical results in CRPC were not promising, the compound remains a valuable tool for studying the role of AKR1C3 in cancer and other diseases. The detailed information on its properties and the experimental protocols provided in this guide are intended to facilitate future research into this and other AKR1C3-targeting therapies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Facebook [cancer.gov]

- 3. This compound | C19H26N2O3 | CID 25210792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [precision.fda.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. scilit.com [scilit.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Safety, tolerability and anti-tumour activity of the androgen biosynthesis inhibitor ASP9521 in patients with metastatic castration-resistant prostate cancer: multi-centre phase I/II study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound | MedPath [trial.medpath.com]

- 11. In Silico and In Vitro Assessment of Carbonyl Reductase 1 Inhibition Using ASP9521—A Potent Aldo-Keto Reductase 1C3 Inhibitor with the Potential to Support Anticancer Therapy Using Anthracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Preclinical Pharmacology of ASP-9521: An In-depth Technical Guide

ASP-9521 is a selective, orally bioavailable small molecule inhibitor of 17β-hydroxysteroid dehydrogenase type 5 (17βHSD5), also known as aldo-keto reductase 1C3 (AKR1C3).[1][2] This enzyme plays a critical role in the intratumoral synthesis of androgens, such as testosterone, which can drive the growth of hormone-sensitive cancers like prostate cancer.[1][2] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, in vitro and in vivo activity, and pharmacokinetic profile.

Mechanism of Action

This compound selectively binds to and inhibits the enzymatic activity of AKR1C3.[1] This enzyme is responsible for the conversion of adrenal androgens, namely dehydroepiandrosterone (DHEA) and androstenedione (AD), into 5-androstenediol and testosterone, respectively.[1][2] By blocking this conversion, this compound effectively reduces the production of potent androgens within the tumor microenvironment, thereby inhibiting the growth of androgen-dependent cancers.[1] The expression of AKR1C3 is noted in both normal and cancerous prostate tissue and is associated with increased malignancy.[1]

Below is a diagram illustrating the signaling pathway targeted by this compound.

Caption: Mechanism of action of this compound in androgen synthesis.

In Vitro Pharmacology

The in vitro activity of this compound has been characterized through various enzymatic and cell-based assays.

Enzymatic Activity

This compound demonstrated potent, concentration-dependent inhibition of the conversion of androstenedione to testosterone by recombinant human and cynomolgus monkey AKR1C3.[2] The compound exhibited significant selectivity for AKR1C3 over the isoform AKR1C2.[2]

| Enzyme | Species | IC50 (nmol/L) |

| AKR1C3 | Human | 11[2][3] |

| AKR1C3 | Cynomolgus Monkey | 49[2][3] |

| AKR1C2 | Human | >20,000[4] |

| AKR1C1 | Rat | >10,000[4] |

| AKR1C6 | Mouse | >10,000[4] |

Cell-Based Activity

In LNCaP prostate cancer cells stably expressing human AKR1C3 (LNCaP-AKR1C3), this compound effectively suppressed androstenedione-dependent production of prostate-specific antigen (PSA) and inhibited cell proliferation.[2][5]

| Cell Line | Assay | Effect of this compound |

| LNCaP-AKR1C3 | PSA Production | Suppression of AD-dependent PSA production[2][5] |

| LNCaP-AKR1C3 | Cell Proliferation | Suppression of AD-dependent cell proliferation[2][5] |

A recent study also explored the potential of this compound as a dual inhibitor of AKR1C3 and Carbonyl Reductase 1 (CBR1), which could be beneficial in overcoming resistance to anthracycline antibiotics.[6][7][8] this compound showed moderate inhibitory activity against CBR1 and demonstrated a protective effect in rat cardiomyocytes against doxorubicin- and daunorubicin-induced toxicity.[6][8]

In Vivo Pharmacology

The in vivo efficacy of this compound was evaluated in a CWR22R prostate cancer xenograft mouse model.

Tumor Androgen Inhibition

A single oral administration of this compound at a dose of 3 mg/kg in castrated mice bearing CWR22R xenografts led to a significant and sustained inhibition of androstenedione-induced intratumoral testosterone production for 24 hours.[2][5] This finding suggests that while this compound is rapidly cleared from plasma, it maintains a high concentration within the tumor tissue.[2][4]

Pharmacokinetics

The pharmacokinetic profile of this compound was assessed in several animal species following both intravenous and oral administration.

| Species | Dose (mg/kg, oral) | Bioavailability (%) | Half-life (t1/2, hours, IV) |

| Rat | 1 | 35[2][4] | 0.2[4] |

| Dog | 1 | 78[2][4] | 1.7[4] |

| Cynomolgus Monkey | 1 | 58[2][4] | 5.8[4] |

In a clinical study involving patients with metastatic castration-resistant prostate cancer (mCRPC), the half-life of this compound ranged from 16 to 35 hours, with rapid absorption and dose-proportional exposure.[9]

Experimental Protocols

Below are the detailed methodologies for the key preclinical experiments.

Recombinant Enzyme Inhibition Assay

-

Objective: To determine the in vitro potency of this compound against AKR1C3.

-

Protocol:

-

Recombinant human or cynomolgus monkey AKR1C3 was incubated with the substrate androstenedione and the cofactor NADPH.

-

Various concentrations of this compound were added to the reaction mixture.

-

The enzymatic reaction was allowed to proceed, leading to the conversion of androstenedione to testosterone.

-

The concentration of testosterone was measured to determine the extent of inhibition.

-

IC50 values were calculated from the concentration-response curves.

-

LNCaP-AKR1C3 Cell-Based Assays

-

Objective: To evaluate the effect of this compound on androgen-dependent cellular processes.

-

Protocol:

-

LNCaP cells stably expressing human AKR1C3 were cultured in appropriate media.

-

For the PSA production assay, cells were treated with androstenedione in the presence or absence of varying concentrations of this compound. After a specified incubation period, the concentration of PSA in the culture medium was measured.

-

For the cell proliferation assay, cells were similarly treated with androstenedione and this compound. Cell viability was assessed at a later time point using a suitable method, such as the CellTiter-Glo assay.[3]

-

CWR22R Xenograft Model

-

Objective: To assess the in vivo efficacy of this compound in a relevant animal model of prostate cancer.

-

Protocol:

-

Male nude mice were castrated and subcutaneously inoculated with CWR22R human prostate cancer cells.

-

Once tumors reached a specified size, the mice were administered androstenedione to stimulate intratumoral testosterone production.

-

A single oral dose of this compound (3 mg/kg) was administered to the treatment group.

-

At various time points post-administration, tumor tissues were collected.

-

The concentration of testosterone within the tumor tissue was measured to determine the inhibitory effect of this compound.

-

The following diagram outlines the experimental workflow for the preclinical evaluation of this compound.

References

- 1. Facebook [cancer.gov]

- 2. In vitro and in vivo characterisation of ASP9521: a novel, selective, orally bioavailable inhibitor of 17β-hydroxysteroid dehydrogenase type 5 (17βHSD5; AKR1C3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. In vitro and in vivo characterisation of ASP9521: a novel, selective, orally bioavailable inhibitor of 17[beta]-hydroxysteroid dehydrogenase type 5 (17[beta]HSD5; AKR1C3) - ProQuest [proquest.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. In Silico and In Vitro Assessment of Carbonyl Reductase 1 Inhibition Using ASP9521—A Potent Aldo-Keto Reductase 1C3 Inhibitor with the Potential to Support Anticancer Therapy Using Anthracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Safety, tolerability and anti-tumour activity of the androgen biosynthesis inhibitor ASP9521 in patients with metastatic castration-resistant prostate cancer: multi-centre phase I/II study - PubMed [pubmed.ncbi.nlm.nih.gov]

ASP-9521: A Technical Guide for Castration-Resistant Prostate Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ASP-9521 is a first-in-class, orally bioavailable small molecule inhibitor of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5 (17βHSD5). This enzyme plays a critical role in the intratumoral synthesis of androgens, such as testosterone, which can drive the progression of castration-resistant prostate cancer (CRPC). Despite promising preclinical activity, a Phase I/II clinical trial in patients with metastatic CRPC (mCRPC) was terminated due to a lack of significant anti-tumor activity. This technical guide provides a comprehensive overview of the preclinical and clinical research on this compound, including detailed experimental protocols and key data, to inform future research in the field of CRPC.

Mechanism of Action

This compound selectively inhibits AKR1C3, a key enzyme in the androgen biosynthesis pathway. In CRPC, even after chemical or surgical castration, prostate tumors can maintain androgen signaling through de novo synthesis of androgens from adrenal precursors like dehydroepiandrosterone (DHEA) and androstenedione. AKR1C3 catalyzes the conversion of androstenedione to testosterone within the prostate tumor microenvironment. By inhibiting AKR1C3, this compound aims to block this critical step in intratumoral androgen production, thereby reducing the activation of the androgen receptor (AR) and suppressing tumor growth.

Figure 1: Signaling pathway of intratumoral androgen synthesis and the inhibitory action of this compound.

Preclinical Data

In Vitro Efficacy

This compound demonstrated potent and selective inhibition of human AKR1C3 in enzymatic assays.[1] This activity translated to the suppression of androgen-dependent processes in prostate cancer cell lines engineered to express AKR1C3.

Table 1: In Vitro Activity of this compound

| Parameter | Species | Value | Reference |

| IC50 (AKR1C3 Inhibition) | Human | 11 nM | [1] |

| Cynomolgus Monkey | 49 nM | [1] | |

| Selectivity | >100-fold for AKR1C3 over AKR1C2 | - | [1] |

| Cellular Activity | Suppression of androstenedione-dependent PSA production and cell proliferation in LNCaP-AKR1C3 cells. | - | [1] |

In Vivo Efficacy

In a xenograft model using the CWR22R human prostate cancer cell line, a single oral dose of this compound effectively suppressed intratumoral testosterone production.[1][2]

Table 2: In Vivo Efficacy of this compound in CWR22R Xenograft Model

| Parameter | Details | Reference |

| Model | CWR22R human prostate cancer xenografts in castrated nude mice | [1][2] |

| Treatment | Single oral administration of 3 mg/kg this compound | [1][2] |

| Outcome | Sustained suppression of androstenedione-induced intratumoral testosterone production for 24 hours | [1][2] |

Pharmacokinetics (Preclinical)

This compound exhibited good oral bioavailability in multiple species.[1]

Table 3: Oral Bioavailability of this compound in Animal Models

| Species | Dose | Oral Bioavailability (%) | Reference |

| Rat | 1 mg/kg | 30 | [1] |

| Dog | 1 mg/kg | 78 | [1] |

| Cynomolgus Monkey | 1 mg/kg | 58 |

Clinical Trial Data (NCT01352208)

A Phase I/II, multi-center, open-label study was conducted to evaluate the safety, tolerability, pharmacokinetics, and anti-tumor activity of this compound in patients with mCRPC who had progressed after chemotherapy.[3]

Study Design

The study utilized a 3+3 dose-escalation design, starting at a dose of 30 mg of this compound administered orally once daily.[3]

Figure 2: Workflow of the Phase I/II clinical trial of this compound.

Patient Population

Thirteen patients with mCRPC progressing after chemotherapy were enrolled. The median age was 68 years (range 52-76).[3]

Pharmacokinetics (Clinical)

This compound demonstrated rapid absorption and a dose-proportional increase in exposure.[3]

Table 4: Human Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference |

| Half-life (t1/2) | 16 - 35 hours | [3] |

| Absorption | Rapid | [3] |

| Exposure | Dose-proportional | [3] |

Safety and Tolerability

This compound was generally well-tolerated. The most common adverse events were Grade 1/2.[3]

Table 5: Common Adverse Events (≥3 patients) in the Phase I/II Trial of this compound

| Adverse Event | Number of Patients (N=13) | Grade | Reference |

| Asthenia | 5 | 1/2 | [3] |

| Constipation | 4 | 1/2 | [3] |

| Diarrhoea | 3 | 1/2 | [3] |

| Back Pain | 3 | 1/2 | [3] |

| Cancer Pain | 3 | 1/2 | [3] |

Efficacy

No significant biochemical or radiological responses were observed. There were no notable changes in endocrine biomarker levels or circulating tumor cell counts. The study was terminated due to a lack of observable clinical activity.[3]

Experimental Protocols

In Vitro Cell Proliferation Assay (LNCaP-AKR1C3)

Objective: To assess the effect of this compound on the proliferation of prostate cancer cells expressing AKR1C3.

Materials:

-

LNCaP cells stably expressing human AKR1C3 (LNCaP-AKR1C3)

-

RPMI-1640 medium

-

Heat-inactivated charcoal-dextran-stripped fetal bovine serum (FBS)

-

Androstenedione (AD)

-

This compound

-

96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

Protocol:

-

Seed LNCaP-AKR1C3 cells in 96-well plates at a density of 10,000 cells per 100 µL of RPMI-1640 medium supplemented with 5% charcoal-dextran-stripped FBS.[1]

-

Incubate the plates for 24 hours.

-

Add androstenedione (AD) to each well to stimulate androgen-dependent proliferation.

-

Concurrently, treat the cells with varying concentrations of this compound (e.g., 0.3-100 nM).[1] Include a vehicle control group.

-

Incubate the plates for 6 days.

-

Assess cell proliferation using the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's instructions.

-

Measure luminescence using a microplate reader.

-

Calculate the percentage of proliferation inhibition relative to the vehicle control.

In Vivo Xenograft Study (CWR22R)

Objective: To evaluate the in vivo efficacy of this compound in a castration-resistant prostate cancer xenograft model.

Materials:

-

CWR22R human prostate cancer cells

-

Male nude mice

-

Matrigel

-

Androstenedione (AD)

-

This compound

Protocol:

-

Establish CWR22R xenografts by subcutaneously injecting CWR22R cells mixed with Matrigel into the flanks of castrated male nude mice.

-

Monitor tumor growth regularly.

-

Once tumors reach a predetermined size, randomize the mice into treatment and control groups.

-

Administer a single oral dose of 3 mg/kg this compound to the treatment group.[1][2] The control group receives a vehicle.

-

Induce intratumoral testosterone production by administering androstenedione.

-

At various time points post-treatment (e.g., 24 hours), euthanize the mice and excise the tumors.[1][2]

-

Homogenize the tumor tissue and extract steroids.

-

Quantify intratumoral testosterone levels using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Measurement of Intratumoral Testosterone by LC-MS/MS

Objective: To accurately quantify testosterone levels within tumor tissue.

Protocol:

-

Weigh the frozen tumor tissue samples.

-

Homogenize the tissue in an appropriate buffer.

-

Perform a liquid-liquid or solid-phase extraction to isolate the steroid fraction.

-

Reconstitute the dried extract in a suitable solvent.

-

Analyze the samples using a validated LC-MS/MS method with appropriate internal standards for testosterone.

-

Generate a standard curve for testosterone quantification.

-

Calculate the concentration of testosterone in the tumor tissue, typically expressed as ng/g of tissue.

Conclusion and Future Directions

This compound is a potent and selective inhibitor of AKR1C3 with demonstrated preclinical efficacy in reducing intratumoral androgen synthesis. However, this did not translate into clinical benefit in a Phase I/II trial of heavily pre-treated mCRPC patients. The reasons for this disconnect are likely multifactorial and may include the complexity of androgen signaling in advanced CRPC, potential bypass mechanisms, and the specific patient population studied.

Future research in this area could focus on:

-

Investigating the efficacy of AKR1C3 inhibitors in earlier stages of prostate cancer.

-

Exploring combination therapies with other agents that target the androgen signaling pathway or other oncogenic drivers.

-

Developing predictive biomarkers to identify patients most likely to respond to AKR1C3 inhibition.

-

Designing next-generation AKR1C3 inhibitors with improved pharmacological properties.

The data and protocols presented in this guide provide a valuable resource for researchers working to develop novel therapies for castration-resistant prostate cancer.

References

The Lynchpin of Steroid and Prostaglandin Synthesis: A Technical Guide to 17β-Hydroxysteroid Dehydrogenase Type 5 (17bHSD5) and its Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

17β-Hydroxysteroid dehydrogenase type 5 (17bHSD5), also known as aldo-keto reductase 1C3 (AKR1C3), is a pivotal enzyme with a dual role in human physiology. It is a key player in the biosynthesis of potent androgens and estrogens, and it also functions as a prostaglandin F synthase.[1][2] Due to its significant role in the progression of various hormone-dependent cancers, such as prostate and breast cancer, 17bHSD5 has emerged as a critical therapeutic target.[3][4] This technical guide provides an in-depth overview of the function of 17bHSD5, the mechanism of its inhibitors, and the experimental methodologies used to study this important enzyme.

Core Function of 17bHSD5 (AKR1C3)

17bHSD5 is a member of the aldo-keto reductase superfamily and is involved in the NADP(H)-dependent reduction of ketones and aldehydes on a variety of substrates.[5] Its primary functions can be categorized into two main pathways:

-

Steroid Hormone Metabolism: 17bHSD5 catalyzes the conversion of androstenedione to testosterone and estrone to 17β-estradiol.[2][3] This enzymatic activity increases the local concentration of potent androgens and estrogens in target tissues, which can drive the proliferation of hormone-dependent cancers.[4] In the context of castration-resistant prostate cancer (CRPC), the upregulation of 17bHSD5 allows tumor cells to synthesize their own androgens, thereby circumventing androgen deprivation therapies.[3][6]

-

Prostaglandin Synthesis: 17bHSD5 is also a key enzyme in the synthesis of prostaglandins. It catalyzes the reduction of prostaglandin H2 (PGH2) to prostaglandin F2α (PGF2α) and prostaglandin D2 (PGD2) to 9α,11β-PGF2 (a stereoisomer of PGF2α).[5][7][8] These prostaglandins can promote cell proliferation and inflammation, further contributing to the tumor microenvironment.[7]

17bHSD5 in Disease

The overexpression of 17bHSD5 has been implicated in a variety of cancers, including:

-

Prostate Cancer: Elevated levels of 17bHSD5 are associated with the progression to castration-resistant prostate cancer.[3][6]

-

Breast Cancer: Increased 17bHSD5 activity can lead to higher local concentrations of estradiol, promoting the growth of estrogen receptor-positive breast cancers.

-

Endometrial Cancer: Similar to breast cancer, 17bHSD5 can contribute to the local production of estrogens that drive endometrial tumor growth.

-

Acute Myeloid Leukemia (AML): In AML, 17bHSD5 has been shown to play a role in cell proliferation and resistance to chemotherapy.[9]

Inhibition of 17bHSD5: A Therapeutic Strategy

Given its central role in cancer progression, the inhibition of 17bHSD5 presents a promising therapeutic strategy. The goal of 17bHSD5 inhibitors is to reduce the intratumoral production of androgens and prostaglandins, thereby inhibiting cancer cell growth and survival.

A crucial aspect of developing 17bHSD5 inhibitors is ensuring their selectivity. 17bHSD5 is part of the AKR1C subfamily, which includes the highly homologous isoforms AKR1C1 and AKR1C2.[10][11] These isoforms are involved in the inactivation of 5α-dihydrotestosterone (DHT), a potent androgen. Therefore, non-selective inhibition of these isoforms could lead to an accumulation of DHT, which would be counterproductive in treating prostate cancer.

Quantitative Data on 17bHSD5 Inhibitors

The development of potent and selective 17bHSD5 inhibitors is an active area of research. The following tables summarize the inhibitory potency and selectivity of various compounds, as well as the pharmacokinetic properties of selected inhibitors.

Table 1: Inhibitory Potency and Selectivity of 17bHSD5 Inhibitors

| Inhibitor | Type | 17bHSD5 IC50 (nM) | Selectivity (fold) vs. AKR1C1 | Selectivity (fold) vs. AKR1C2 |

| Indomethacin | NSAID | 300 | >20 | >100 |

| Flufenamic Acid | NSAID | 51 | Low | Low |

| Baccharin | Natural Product | 100 | >510 | >510 |

| Compound 5r | Synthetic | 51 | >1216 | >1216 |

| PTUPB | Synthetic | N/A | High | High |

| 2'-hydroxyflavone | Flavonoid | 300 | 20 | >100 |

Data compiled from multiple sources.[9][10][11][12]

Table 2: Pharmacokinetic Properties of Selected 17bHSD5 Inhibitors

| Inhibitor | Administration | Key Findings |

| ASP9521 | Oral | Orally bioavailable.[13] |

| Compound 4r (prodrug of 5r) | Oral | Increased systemic exposure and maximum concentration of 5r compared to direct administration.[12] |

| Indomethacin | N/A | Shown to inhibit tumor growth in xenograft models.[6] |

Signaling Pathways Involving 17bHSD5

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways in which 17bHSD5 is involved.

Androgen Synthesis Pathway

Caption: Intratumoral androgen synthesis via 17bHSD5.

Prostaglandin Synthesis Pathway

Caption: Prostaglandin synthesis pathway involving 17bHSD5.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of 17bHSD5 activity and the efficacy of its inhibitors. Below are outlines of key experimental protocols.

Recombinant Enzyme Inhibition Assay

This assay determines the direct inhibitory effect of a compound on purified 17bHSD5 enzyme.

Materials:

-

Recombinant human 17bHSD5 (AKR1C3)

-

Substrate (e.g., androstenedione or S-tetralol)

-

Cofactor (NADPH)

-

Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.4)

-

Test compounds

-

96-well microplate

-

Spectrophotometer or fluorometer

Protocol Outline:

-

Prepare a solution of recombinant 17bHSD5 in assay buffer.

-

In a 96-well plate, add the assay buffer, NADPH, and the test compound at various concentrations.

-

Initiate the reaction by adding the substrate.

-

Monitor the oxidation of NADPH by measuring the decrease in absorbance at 340 nm over time.

-

Calculate the initial velocity of the reaction for each compound concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Inhibition Assay

This assay evaluates the ability of a compound to inhibit 17bHSD5 activity within a cellular context.

Materials:

-

Prostate cancer cell line overexpressing 17bHSD5 (e.g., 22Rv1, LNCaP-AKR1C3)

-

Cell culture medium and supplements

-

Substrate (e.g., androstenedione)

-

Test compounds

-

LC-MS/MS system

Protocol Outline:

-

Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with the test compound at various concentrations for a specified period.

-

Add the substrate (androstenedione) to the cell culture medium.

-

Incubate for a defined time to allow for the conversion of the substrate to the product (testosterone).

-

Collect the cell culture supernatant.

-

Extract the steroids from the supernatant.

-

Quantify the levels of the substrate and product using a validated LC-MS/MS method.

-

Calculate the percentage of inhibition of testosterone formation for each compound concentration and determine the IC50 value.

In Vivo Efficacy in Xenograft Models

This protocol assesses the anti-tumor activity of a 17bHSD5 inhibitor in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Prostate cancer cell line (e.g., 22Rv1) for tumor implantation

-

Test compound formulated for in vivo administration

-

Calipers for tumor measurement

Protocol Outline:

-

Inject the prostate cancer cells subcutaneously into the flank of the mice.

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into control and treatment groups.

-

Administer the test compound or vehicle control to the respective groups according to the dosing schedule.

-

Measure the tumor volume using calipers at regular intervals.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for 17bHSD5 expression, measurement of intratumoral androgen levels).[12][14]

Workflow for Inhibitor Screening and Validation

The discovery and development of novel 17bHSD5 inhibitors typically follow a structured workflow.

Caption: Workflow for 17bHSD5 inhibitor discovery.

Conclusion

17bHSD5 (AKR1C3) is a well-validated therapeutic target for the treatment of hormone-dependent cancers. Its dual role in steroid hormone and prostaglandin synthesis makes it a critical driver of tumor progression. The development of potent and selective inhibitors of 17bHSD5 holds significant promise for improving the treatment outcomes for patients with diseases such as castration-resistant prostate cancer. The methodologies and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to advance the field of 17bHSD5 inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. AKR1C3 Converts Castrate and Post-Abiraterone DHEA-S into Testosterone to Stimulate Growth of Prostate Cancer Cells via 5-Androstene-3β,17β-Diol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Prostaglandin F synthase - Proteopedia, life in 3D [proteopedia.org]

- 6. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Selective AKR1C3 Inhibitors Potentiate Chemotherapeutic Activity in Multiple Acute Myeloid Leukemia (AML) Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Aldo-Keto Reductase 1C3 Inhibitor Prodrug Improves Pharmacokinetic Profile and Demonstrates In Vivo Efficacy in a Prostate Cancer Xenograft Model [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Intracellular Signaling Pathways Affected by ASP-9521

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP-9521 is a potent and selective, orally bioavailable small molecule inhibitor of 17β-hydroxysteroid dehydrogenase type 5 (17βHSD5), also known as aldo-keto reductase 1C3 (AKR1C3).[1][2] This enzyme plays a critical role in the intratumoral biosynthesis of androgens, particularly in the context of castration-resistant prostate cancer (CRPC). By targeting AKR1C3, this compound aims to reduce the levels of potent androgens like testosterone, thereby inhibiting the androgen receptor (AR) signaling pathway that drives the growth of prostate cancer. This technical guide provides a comprehensive overview of the intracellular signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: Inhibition of Androgen Biosynthesis

The primary mechanism of action of this compound is the selective inhibition of AKR1C3.[1][2] This enzyme is a key player in the conversion of adrenal androgens, such as dehydroepiandrosterone (DHEA) and androstenedione (AD), into potent androgens like 5-androstenediol and testosterone.[1] In the context of CRPC, where tumors often develop mechanisms for de novo androgen synthesis, the activity of AKR1C3 is frequently upregulated.

The inhibition of AKR1C3 by this compound leads to a significant reduction in the intratumoral production of testosterone.[1] This depletion of the primary ligand for the androgen receptor is the foundational step through which this compound exerts its anti-tumor effects.

Quantitative Data: In Vitro Inhibition of AKR1C3

| Target Enzyme | Species | IC50 (nmol/L) | Selectivity | Reference |

| AKR1C3 | Human | 11 | >100-fold vs AKR1C2 | [3][4] |

| AKR1C3 | Cynomolgus Monkey | 49 | - | [3][4] |

| AKR1C2 | Human | >20,000 | - | [3] |

Signaling Pathway Diagram: Androgen Biosynthesis Inhibition by this compound

Downstream Effects: Attenuation of Androgen Receptor (AR) Signaling

The reduction in intratumoral testosterone levels by this compound has a direct impact on the androgen receptor (AR) signaling pathway. The AR, a ligand-activated nuclear receptor, is a key driver of prostate cancer cell proliferation and survival. In the absence of its ligand, the AR remains inactive in the cytoplasm.

By depleting testosterone, this compound prevents the activation and nuclear translocation of the AR. This, in turn, leads to a downregulation of AR-target genes, such as Prostate-Specific Antigen (PSA). Preclinical studies have demonstrated that this compound suppresses androstenedione-dependent PSA production and inhibits the proliferation of prostate cancer cells.

Quantitative Data: Effects on Prostate Cancer Cells

| Cell Line | Effect | Concentration | Reference |

| LNCaP-AKR1C3 | Suppression of AD-dependent PSA production | 0.3-100 nmol/L | [4] |

| LNCaP-AKR1C3 | Suppression of AD-dependent cell proliferation | 0.3-100 nmol/L | [4] |

| CWR22R xenografts | Inhibition of AD-induced intratumoral testosterone production | 3 mg/kg (single oral dose) | [4] |

Signaling Pathway Diagram: Downstream Effects on AR Signaling

Potential Off-Target Effects: Dual Inhibition of Carbonyl Reductase 1 (CBR1)

Recent in silico and in vitro studies have suggested a potential off-target effect of this compound. The compound has been shown to exhibit moderate inhibitory activity against Carbonyl Reductase 1 (CBR1). CBR1 is one of the main enzymes responsible for the metabolism of anthracycline antibiotics, a class of chemotherapy drugs.

This dual inhibition of AKR1C3 and CBR1 could be significant in the context of overcoming resistance to anthracycline-based chemotherapies. The metabolism of anthracyclines by these enzymes can lead to drug inactivation and contribute to cardiotoxicity.

Quantitative Data: Inhibition of CBR1

| Target Enzyme | IC50 (µM) | Reference |

| Carbonyl Reductase 1 (CBR1) | 44.00 |

Logical Relationship Diagram: Dual Inhibition Hypothesis

Experimental Protocols

Recombinant AKR1C3 Enzymatic Assay

-

Objective: To determine the in vitro inhibitory activity of this compound on AKR1C3.

-

Method: The conversion of androstenedione (AD) to testosterone by recombinant human or cynomolgus monkey AKR1C3 is measured in the presence of varying concentrations of this compound. The reaction is initiated by the addition of NADPH. The amount of testosterone produced is quantified using a suitable method, such as liquid chromatography-mass spectrometry (LC-MS). The IC50 value is calculated from the dose-response curve.

Cell-Based Assays in LNCaP-AKR1C3 Cells

-

Objective: To assess the effect of this compound on androgen-dependent cellular processes.

-

Cell Line: LNCaP cells stably overexpressing human AKR1C3.

-

PSA Production Assay: Cells are cultured in a hormone-depleted medium and then treated with androstenedione in the presence or absence of this compound. After a defined incubation period, the concentration of PSA in the culture medium is measured using an ELISA kit.

-

Cell Proliferation Assay: Cells are seeded in multi-well plates and treated as described above. Cell proliferation is assessed at various time points using a standard method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

In Vivo Xenograft Model

-

Objective: To evaluate the in vivo efficacy of this compound in a tumor model.

-

Animal Model: Castrated male immunodeficient mice bearing CWR22R xenograft tumors.

-

Treatment: A single oral dose of this compound (e.g., 3 mg/kg) is administered to the tumor-bearing mice.

-

Endpoint: At various time points after administration, intratumoral testosterone concentrations are measured by LC-MS to assess the inhibition of androgen synthesis.

Experimental Workflow Diagram

Conclusion

This compound is a highly selective inhibitor of AKR1C3 that effectively blocks the intratumoral synthesis of androgens. This leads to the attenuation of the androgen receptor signaling pathway, which is a critical driver of prostate cancer growth. Furthermore, emerging evidence suggests a potential dual inhibitory role for this compound on CBR1, which warrants further investigation for its implications in overcoming chemotherapy resistance. The preclinical data strongly support the mechanism of action of this compound, although its clinical activity in an unselected patient population has been limited. Future studies may focus on identifying patient populations with high AKR1C3 expression who are most likely to benefit from this targeted therapy.

References

Methodological & Application

Application Notes and Protocols for ASP-9521 in LNCaP Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP-9521 is a potent and selective inhibitor of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5 (17βHSD5).[1] This enzyme plays a critical role in the intracrine biosynthesis of androgens, particularly in the conversion of androstenedione (AD) to testosterone (T). In the context of prostate cancer, especially castration-resistant prostate cancer (CRPC), the upregulation of AKR1C3 can lead to sustained androgen receptor (AR) signaling, promoting tumor growth and survival. This compound blocks this pathway, thereby reducing the levels of testosterone and inhibiting the proliferation of androgen-dependent prostate cancer cells.[2]

This document provides detailed protocols for in vitro assays to evaluate the efficacy of this compound in LNCaP prostate cancer cells. For optimal results and to specifically study the effect of AKR1C3 inhibition, it is recommended to use LNCaP cells stably overexpressing human AKR1C3 (LNCaP-AKR1C3).[3][4][5][6]

Mechanism of Action of this compound in LNCaP Cells

In LNCaP cells, androgens like testosterone or dihydrotestosterone (DHT) bind to the androgen receptor (AR). Upon ligand binding, the AR translocates to the nucleus, where it binds to androgen response elements (AREs) on target genes, leading to their transcription.[7] Key outcomes of AR activation include the production of Prostate-Specific Antigen (PSA) and the promotion of cell proliferation and survival.[7]

This compound specifically inhibits the AKR1C3 enzyme, which is responsible for converting the adrenal androgen androstenedione (AD) into testosterone. By blocking this conversion, this compound reduces the intracellular pool of testosterone available to activate the androgen receptor, thereby inhibiting downstream signaling pathways that drive prostate cancer cell growth.[2]

Figure 1: Signaling pathway of this compound action in LNCaP-AKR1C3 cells.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound.

Table 1: Inhibitory Activity of this compound

| Target | Species | Assay | IC50 (nM) | Reference |

| AKR1C3 | Human | Recombinant Enzyme | 11 | [4][6][8] |

| AKR1C3 | Monkey | Recombinant Enzyme | 49 | [9][4][10][8] |

| PSA Production | - | LNCaP-AKR1C3 Cells | 11 | [4] |

| Cell Proliferation | - | LNCaP-AKR1C3 Cells | 6.6 | [4] |

Table 2: Selectivity of this compound

| Enzyme | Selectivity over AKR1C2 | Reference |

| AKR1C3 | >100-fold | [3][4][10] |

Experimental Protocols

Cell Culture

-

Cell Line: LNCaP cells stably expressing human AKR1C3 (LNCaP-AKR1C3).

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotic (e.g., G418).

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: Passage cells every 3-4 days to maintain logarithmic growth.

Cell Proliferation Assay (CellTiter-Glo®)

This protocol is adapted for a 96-well plate format.

References

- 1. pishtazteb.com [pishtazteb.com]

- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 3. promega.com [promega.com]

- 4. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]

- 5. researchgate.net [researchgate.net]

- 6. ascopubs.org [ascopubs.org]

- 7. researchgate.net [researchgate.net]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. cosmobiousa.com [cosmobiousa.com]

- 10. promega.com [promega.com]

Application Notes and Protocols for ASP-9521 in a CWR22R Xenograft Model

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of the CWR22R xenograft model for the in vivo evaluation of ASP-9521, a selective inhibitor of 17β-hydroxysteroid dehydrogenase type 5 (17βHSD5), also known as aldo-keto reductase family 1 member C3 (AKR1C3).

Introduction

Castration-resistant prostate cancer (CRPC) remains a significant clinical challenge, often driven by intratumoral androgen synthesis. The CWR22 human prostate cancer xenograft model is a valuable tool for studying prostate cancer progression. Initially androgen-dependent, the CWR22 tumor regresses after castration but can relapse and grow in an androgen-independent manner, at which point it is designated CWR22R.[1][2] This relapsed model is particularly relevant for studying CRPC.

This compound is an orally bioavailable small molecule inhibitor of AKR1C3, an enzyme that plays a crucial role in the conversion of adrenal androgens to potent androgens like testosterone within the prostate cancer microenvironment.[3][4] By inhibiting AKR1C3, this compound aims to block this critical pathway of androgen synthesis, thereby impeding the growth of CRPC. This document outlines the protocols for utilizing the CWR22R xenograft model to assess the in vivo efficacy of this compound.

Data Presentation

In Vitro Activity of this compound

| Parameter | Species | IC50 (nmol/L) | Selectivity vs. AKR1C2 |

| AKR1C3 Inhibition | Human | 11 | >100-fold |

| AKR1C3 Inhibition | Cynomolgus Monkey | 49 | Not Reported |

Table 1: In vitro inhibitory activity of this compound against AKR1C3.[3][5]

Pharmacokinetic Properties of this compound

| Species | Oral Bioavailability (1 mg/kg) |

| Rats | 35% |

| Dogs | 78% |

| Monkeys | 58% |

Table 2: Oral bioavailability of this compound in various species.[3][6]

In Vivo Efficacy of this compound in CWR22R Xenograft Model

| Treatment Group | Dosage | Effect on Intratumoral Testosterone | Duration of Effect |

| This compound | 3 mg/kg (single oral dose) | Inhibition of androstenedione-induced production | Maintained for 24 hours |

Table 3: Summary of the in vivo effect of a single oral dose of this compound on intratumoral testosterone levels in CWR22R xenografted mice.[3][5]

Experimental Protocols

CWR22R Xenograft Model Establishment

This protocol describes the establishment of the CWR22R xenograft model in immunodeficient mice.

Materials:

-

CWR22R tumor fragments

-

Male athymic nude mice (e.g., BALB/c nude), 6-8 weeks old

-

Matrigel® Basement Membrane Matrix

-

Surgical instruments (forceps, scalpels)

-

Anesthesia (e.g., isoflurane)

-

Animal housing under sterile conditions

Protocol:

-

Tumor Fragment Preparation: Aseptically harvest CWR22R tumors from a donor mouse. Mince the tumor tissue into small fragments (approximately 2-3 mm³).

-

Animal Preparation: Anesthetize the recipient mice. Shave and sterilize the site of implantation (typically the flank).

-

Implantation: Create a small subcutaneous pocket on the flank of the mouse. Mix the tumor fragments with an equal volume of Matrigel®. Implant one tumor fragment into the subcutaneous pocket.

-

Tumor Growth Monitoring: Monitor the mice for tumor growth. Palpate the implantation site regularly. Once tumors are palpable, measure their dimensions using calipers at least twice a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Model Readiness: The CWR22R xenografts are typically ready for experimental use when they reach a volume of 150-200 mm³.

This compound In Vivo Efficacy Study

This protocol details the procedure for evaluating the efficacy of this compound in mice bearing established CWR22R xenografts.

Materials:

-

CWR22R xenograft-bearing mice (tumor volume 150-200 mm³)

-

This compound

-

Vehicle control (e.g., 0.5% methylcellulose)

-

Androstenedione (AD)

-

Oral gavage needles

-

Calipers for tumor measurement

-

Equipment for blood collection and tissue harvesting

Protocol:

-

Animal Randomization: Randomize the tumor-bearing mice into treatment and control groups (e.g., n=8-10 mice per group).

-

Androstenedione Administration: To stimulate intratumoral testosterone production, administer androstenedione to the mice.

-

This compound Administration: Prepare a formulation of this compound in the appropriate vehicle. Administer this compound orally (e.g., a single dose of 3 mg/kg) to the treatment group.[3][5] Administer the vehicle alone to the control group.

-

Tumor Volume Measurement: Measure tumor volumes at regular intervals (e.g., every 2-3 days) throughout the study.

-

Pharmacodynamic Assessment: At specified time points (e.g., 24 hours post-dose), euthanize a subset of mice from each group.[3][5]

-